![molecular formula C16H18N2O5S B585379 N-Desbutyl-N-propyl Bumetanide-d5 CAS No. 1346601-70-4](/img/structure/B585379.png)
N-Desbutyl-N-propyl Bumetanide-d5
Overview
Description
N-Desbutyl-N-propyl Bumetanide-d5 is a biochemical used for proteomics research . It is an analogue of N-Desbutyl-N-propyl Bumetanide, which is an impurity of Bumetanide . It is also known as 3-(Aminosulfonyl)-4-phenoxy-5-(propylamino)benzoic Acid or 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid .
Molecular Structure Analysis
The molecular formula of N-Desbutyl-N-propyl Bumetanide-d5 is C16H18N2O5S . Its structure includes a phenoxy group, a propylamino group, and a sulfamoylbenzoic acid group . The InChI string representation of its structure isInChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11 (16 (19)20)10-14 (24 (17,21)22)15 (13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3, (H,19,20) (H2,17,21,22)/i3D,4D,5D,6D,7D
. Physical And Chemical Properties Analysis
N-Desbutyl-N-propyl Bumetanide-d5 has a molecular weight of 355.4 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 7 . Its Exact Mass and Monoisotopic Mass are both 355.12502658 g/mol . The Topological Polar Surface Area is 127 Ų . It has a Heavy Atom Count of 24 .Mechanism of Action
While specific information about the mechanism of action of N-Desbutyl-N-propyl Bumetanide-d5 is not available, Bumetanide, a related compound, is known to inhibit the reabsorption of sodium and chloride in the ascending loop of Henle and proximal renal tubule, interfering with the chloride-binding cotransport system . This mechanism increases the excretion of water, sodium chloride, magnesium phosphate, and calcium .
properties
IUPAC Name |
4-(2,3,4,5,6-pentadeuteriophenoxy)-3-(propylamino)-5-sulfamoylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22)/i3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZACFNSGLDGBNP-DKFMXDSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)NCCC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desbutyl-N-propyl Bumetanide-d5 |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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